4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde
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Overview
Description
4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde is a chemical compound known for its unique structure and properties It is a cyclohexane derivative with multiple functional groups, including a hydroxyl group, a formyl group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 4-Hydroxy-2,2,6-trimethylcyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the formation of the formyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. Catalytic oxidation processes using metal catalysts and continuous flow reactors can be employed to achieve higher yields and purity. These methods are designed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, under basic or acidic conditions.
Major Products
Oxidation: 4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carboxylic acid.
Reduction: 4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and formyl groups allow it to participate in hydrogen bonding and nucleophilic attacks, which can modulate enzyme activities and cellular processes. Its biological effects are mediated through these interactions, leading to potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPOL): Known for its antioxidant properties.
4-Hydroxy-2-pyrone: Used in organic synthesis and has versatile bioactivity.
Uniqueness
4-Hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
184375-40-4 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
4-hydroxy-2,2,6-trimethyl-5-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O3/c1-6-7(5-11)10(2,3)4-8(12)9(6)13/h5-8,12H,4H2,1-3H3 |
InChI Key |
VGMJBFPSVVWODC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(C1=O)O)(C)C)C=O |
Origin of Product |
United States |
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